1-{spiro[3.3]heptan-2-yl}ethan-1-one
Description
1-{spiro[3.3]heptan-2-yl}ethan-1-one is an organic compound characterized by a spirocyclic structure, where a seven-membered ring is fused to a three-membered ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-spiro[3.3]heptan-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKOGCNYFGIBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2(C1)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447733-26-7 | |
| Record name | 1-{spiro[3.3]heptan-2-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylspiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with acetylating agents. One common method includes the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: While specific industrial production methods for 2-acetylspiro[3.3]heptane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{spiro[3.3]heptan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted spiro[3.3]heptane derivatives.
Scientific Research Applications
Medicinal Chemistry
Bioactive Properties
The compound's spirocyclic structure allows it to interact with biological targets effectively. It has been identified as a potential bioisostere for piperazine, a common motif in pharmaceuticals, which suggests its utility in drug design and development. Studies indicate that 1-{spiro[3.3]heptan-2-yl}ethan-1-one exhibits promising antimicrobial and anticancer properties, making it a candidate for therapeutic applications .
Mechanism of Action
Research has shown that the compound can modulate enzyme activity and receptor interactions due to its unique binding capabilities. This interaction may lead to significant therapeutic effects, underscoring the importance of further investigations into its biological activities and mechanisms of action .
Synthesis and Derivatives
Synthetic Accessibility
The synthesis of 1-{spiro[3.3]heptan-2-yl}ethan-1-one is relatively straightforward, allowing for the production of various derivatives that can be tailored for specific applications. The compound can be derivatized at multiple reactive centers, enabling the creation of a wide range of substituted spirocyclic compounds with potentially enhanced biological activities .
Case Study: Derivatives in Drug Development
In a study focusing on the synthesis of novel derivatives, researchers explored how modifications to the spirocyclic framework could yield compounds with improved efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural diversity in drug discovery .
Functional Fine Chemicals
Applications in Materials Science
Beyond medicinal applications, 1-{spiro[3.3]heptan-2-yl}ethan-1-one is being investigated for its role as a functional fine chemical in specialty applications such as nematic liquid crystal mixtures. The rigid structure of spirocyclic compounds makes them suitable for use in optoelectronic materials due to their unique physical properties .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties; bioisostere for piperazine | Drug development targeting specific diseases |
| Synthesis | Easily derivatized for creating new compounds | Expanding the library of bioactive molecules |
| Materials Science | Use in nematic liquid crystal mixtures | Development of advanced materials for electronics |
Mechanism of Action
The mechanism by which 2-acetylspiro[3.3]heptane exerts its effects depends on the specific reaction or application. In general, the spirocyclic structure allows for unique interactions with molecular targets, such as enzymes or receptors. The acetyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones.
Comparison with Similar Compounds
Spiro[3.3]heptane: The parent compound without the acetyl group.
2-Oxa-1-azaspiro[3.3]heptane: A similar spirocyclic compound with an oxygen and nitrogen atom in the ring.
Bicyclo[1.1.1]pentane: Another small, saturated ring system used as a bioisostere for benzene.
Uniqueness: 1-{spiro[3.3]heptan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure combined with an acetyl functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Biological Activity
1-{Spiro[3.3]heptan-2-yl}ethan-1-one, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. The spiro[3.3]heptane core is recognized for its ability to act as a bioisostere for benzene, which enhances its utility in drug design and development.
Chemical Structure and Properties
The molecular formula of 1-{spiro[3.3]heptan-2-yl}ethan-1-one can be represented as C_{9}H_{14}O. The compound features a spirocyclic structure that contributes to its distinct pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 142.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
Anticancer Potential
Research indicates that spiro[3.3]heptane derivatives, including 1-{spiro[3.3]heptan-2-yl}ethan-1-one, exhibit significant anticancer activity. The spirocyclic structure has been incorporated into various anticancer drugs, such as sonidegib and vorinostat, demonstrating enhanced potency compared to their non-spiro analogs . The saturated benzene bioisostere characteristic of the spiro[3.3]heptane scaffold allows for improved interaction with biological targets involved in cancer cell proliferation.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways related to tumor growth and survival. For example, the inhibition of Janus kinases (JAKs) has been linked to the suppression of the STAT3 signaling pathway, which is crucial for cancer cell survival .
Antimicrobial Activity
In addition to anticancer properties, spirocyclic compounds have shown promising antimicrobial activity. A study on related compounds indicated that derivatives of spiro[3.3]heptane exhibit significant antibacterial effects against pathogens such as Helicobacter pylori and other Gram-positive bacteria . The structural diversity offered by these compounds enhances their potential as antimicrobial agents.
Study 1: Synthesis and Testing of Spirocyclic Derivatives
A recent study synthesized various spiro[3.3]heptan-2-one derivatives and evaluated their biological activities. The results showed that specific substitutions on the spirocyclic core significantly influenced both anticancer and antimicrobial activities. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines while also exhibiting effective inhibition against bacterial strains .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of spirocyclic compounds revealed that modifications at the 2-position of the spiro ring could enhance biological activity. This study highlighted how specific functional groups could improve binding affinity to target proteins involved in cancer progression and microbial resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
